1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol
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Overview
Description
1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol is a complex organic compound that belongs to the class of glycosides. This compound is characterized by its intricate structure, which includes multiple phenylmethoxy groups and a methoxy group attached to an oxane ring. The compound’s unique configuration and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol typically involves multiple steps, starting from simpler precursor molecules. The synthetic route often includes the protection of hydroxyl groups, selective functionalization, and the introduction of phenylmethoxy groups. Common reagents used in the synthesis include methanol, phenylmethanol, and various protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Streptomycin: An aminoglycoside antibiotic with a similar glycoside structure.
6-Methoxyflavanone: A flavonoid with a methoxy group and phenyl rings.
Kaempferol-3-O-glucoside-7-O-rhamnoside: A glycoside with multiple hydroxyl groups and phenyl rings.
Uniqueness
1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol is unique due to its specific arrangement of methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
188011-81-6 |
---|---|
Molecular Formula |
C29H34O6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol |
InChI |
InChI=1S/C29H34O6/c1-21(30)25-26(32-18-22-12-6-3-7-13-22)27(33-19-23-14-8-4-9-15-23)28(29(31-2)35-25)34-20-24-16-10-5-11-17-24/h3-17,21,25-30H,18-20H2,1-2H3/t21?,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
YSKIJCCVGJNOAO-YRJYRXJBSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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